molecular formula C16H21NO3 B11815337 ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate

ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate

Katalognummer: B11815337
Molekulargewicht: 275.34 g/mol
InChI-Schlüssel: NBEKGGMUQQQBFX-KEKZHRQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate is a chemical compound with the molecular formula C16H21NO3 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the use of ethyl 4-oxo-1-piperidinecarboxylate as a starting material. This compound can be synthesized through the reaction of piperidine with ethyl chloroformate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications .

Eigenschaften

Molekularformel

C16H21NO3

Molekulargewicht

275.34 g/mol

IUPAC-Name

ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate

InChI

InChI=1S/C16H21NO3/c1-3-20-16(19)15-11-14(18)9-10-17(15)12(2)13-7-5-4-6-8-13/h4-8,12,15H,3,9-11H2,1-2H3/t12-,15?/m1/s1

InChI-Schlüssel

NBEKGGMUQQQBFX-KEKZHRQWSA-N

Isomerische SMILES

CCOC(=O)C1CC(=O)CCN1[C@H](C)C2=CC=CC=C2

Kanonische SMILES

CCOC(=O)C1CC(=O)CCN1C(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.